molecular formula C14H17NO2 B8404162 benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate

benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate

Cat. No.: B8404162
M. Wt: 231.29 g/mol
InChI Key: DDCJWLMXKFLIJJ-UHFFFAOYSA-N
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Description

Benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate is a compound belonging to the class of carbamates, which are widely used in organic synthesis as protecting groups for amines. This compound features a benzyl group attached to a carbamate moiety, which is further connected to a cyclobutyl ring with a methylidene substituent. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate typically involves the reaction of benzyl chloroformate with N-(1-methyl-3-methylidenecyclobutyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of carbamates often involves the use of phosgene or its derivatives as the carbonyl source. In the case of this compound, benzyl chloroformate serves as the carbonylating agent. The process is typically carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclobutyl ring or the benzyl group.

    Reduction: Reduced forms of the carbamate or the benzyl group.

    Substitution: Substituted carbamates or benzyl derivatives.

Scientific Research Applications

Benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate involves its ability to protect amine groups by forming stable carbamate linkages. The benzyl group can be selectively removed under mild conditions, such as catalytic hydrogenation, to regenerate the free amine. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the cyclobutyl ring and methylidene substituent.

    tert-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group with a tert-butyl group instead of a benzyl group.

    Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group with a fluorenylmethoxy group.

Uniqueness

Benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate is unique due to its cyclobutyl ring with a methylidene substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate

InChI

InChI=1S/C14H17NO2/c1-11-8-14(2,9-11)15-13(16)17-10-12-6-4-3-5-7-12/h3-7H,1,8-10H2,2H3,(H,15,16)

InChI Key

DDCJWLMXKFLIJJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-methyl-3-methylidenecyclobutanecarboxylic acid (2.60 g, 20.6 mmol) in toluene (30 mL) was added Et3N (4.30 mL, 30.9 mmol), followed by diphenylphosphoic azide (6.10 mL, 28.3 mmol). The mixture was stirred at rt for 45 min, then benzyl alcohol (7.60 mL, 73.4 mmol) was added, and the mixture was heated at 80° C. overnight. The mixture was then cooled to rt, diluted with EtOAc (30 mL), washed with sat. NH4Cl (three×40 mL), brine (40 mL), dried over Na2SO4 and concentrated to give the crude title compound as a pale yellow oil. m/z (APCI+) for C14H17NO2232.20 (M+H)+.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
6.1 mL
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

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